molecular formula C11H13ClN2O3S B2968016 2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1008946-60-8

2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2968016
CAS No.: 1008946-60-8
M. Wt: 288.75
InChI Key: HQULMZKCASMIJA-UHFFFAOYSA-N
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Description

“2-[(4-Chloropyridin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid” is a chemical compound with the CAS Number: 1008946-60-8 . It has a molecular weight of 288.75 . The IUPAC name for this compound is N-(4-chloro-2-pyridinyl)carbonylhomocysteine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O3S/c1-18-5-3-8(11(16)17)14-10(15)9-6-7(12)2-4-13-9/h2,4,6,8H,3,5H2,1H3,(H,14,15)(H,16,17) . This code provides a specific description of the molecule’s structure, including the positions of the chloro, pyridinyl, formamido, methylsulfanyl, and butanoic acid groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis of Pyridothienopyrimidines and Related Compounds

  • Research has explored reactions of functionally substituted pyridines to synthesize new pyridothienopyrimidines, pyridothienotriazines, and other fused tetracyclic systems. These compounds have potential applications in developing new pharmaceuticals and materials with unique properties (A. Abdel-rahman et al., 2003).

Novel Bis(pyridine-thiones) Synthesis

  • A study focused on the synthesis and characterization of novel bis(pyridine-2(1H)-thiones) and their derivatives, incorporating specific moieties for potential applications in chemical sensing and molecular recognition (S. Sanad et al., 2019).

Vilsmeier Formylation of Enamides

  • Investigations into the Vilsmeier formylation of enamides have led to the development of methods for synthesizing 2-pyridones and 2-chloropyridines, which are crucial intermediates in the synthesis of complex organic molecules (R. Hayes & O. Meth–Cohn, 1979).

Development of Catalytic Methods

  • Studies have also focused on developing catalytic methods using derivatives of pyridine for selective reactions, which are valuable in synthesizing targeted molecules for pharmaceutical research and development (Zhouyu Wang et al., 2006).

Exploration of Supramolecular Synthons

  • Research into the crystal structures of compounds related to pyridine derivatives has provided insights into supramolecular synthons, which are fundamental for designing materials with specific physical and chemical properties (M. PrakashShet et al., 2018).

Properties

IUPAC Name

2-[(4-chloropyridine-2-carbonyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c1-18-5-3-8(11(16)17)14-10(15)9-6-7(12)2-4-13-9/h2,4,6,8H,3,5H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQULMZKCASMIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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